(S)-Dtb-Spiropap

Catalog No.
S15996181
CAS No.
M.F
C51H63N2P
M. Wt
735.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Dtb-Spiropap

Product Name

(S)-Dtb-Spiropap

IUPAC Name

(3S)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine

Molecular Formula

C51H63N2P

Molecular Weight

735.0 g/mol

InChI

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m0/s1

InChI Key

NVZSJGBGNHNBSQ-XHIZWQFQSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C

(S)-Dtb-Spiropap, also known as (S)-7-Bis(3,5-di-tert-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral ligand with significant applications in asymmetric catalysis. Its molecular formula is C52H67ClIrN2PC_{52}H_{67}ClIrN_2P, and it has a molecular weight of approximately 978.745541 g/mol . This compound exhibits unique steric and electronic properties due to its spirobiindane structure and bulky tert-butyl groups, making it particularly effective in facilitating enantioselective reactions.

, particularly those requiring high enantioselectivity. Notable reactions include:

  • Enantioselective synthesis of chiral disubstituted oxa-cyclic ethers: The compound enhances the formation of these complex structures by controlling the stereochemistry of the reaction.
  • Asymmetric hydrogenation: It has been employed in the synthesis of pharmaceuticals such as Rivastigmine and Crizotinib, showcasing its utility in producing biologically active compounds .
  • Kinetic resolution: This ligand facilitates the selective asymmetric hydrogenation of racemic aliphatic alcohols, allowing for the efficient separation of enantiomers .

Research indicates that (S)-Dtb-Spiropap and its derivatives possess significant biological activities. They are primarily studied for their role in synthesizing compounds with potential therapeutic applications, including anti-Alzheimer's drugs like Rivastigmine. The effectiveness of (S)-Dtb-Spiropap in these contexts is attributed to its ability to enhance the enantioselectivity of reactions that yield biologically relevant molecules .

The synthesis of (S)-Dtb-Spiropap involves several steps:

  • Formation of the spirobiindane core: This is typically achieved through cyclization reactions that create the fused bicyclic structure.
  • Introduction of phosphine groups: The bulky tert-butylphenyl groups are added via nucleophilic substitution or coupling reactions.
  • Final modifications: The incorporation of the 3-methylpyridine moiety is crucial for enhancing the ligand's catalytic properties.

These synthetic routes often require careful control of reaction conditions to ensure high yields and enantiomeric purity .

(S)-Dtb-Spiropap finds applications primarily in:

  • Asymmetric catalysis: It is widely used in organic synthesis to produce chiral compounds with high enantiomeric excess.
  • Pharmaceutical development: Its role in synthesizing drugs underscores its importance in medicinal chemistry.
  • Material science: The compound's unique properties may also lend themselves to applications in developing new materials with specific optical or electronic characteristics .

Several compounds share structural similarities with (S)-Dtb-Spiropap, but each exhibits unique properties. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(R)-SpiroPAPC51H63N2PC_{51}H_{63}N_2PEnantiomer with different stereochemistry; used similarly in catalysis
(S)-SpiroPAPC51H63N2PC_{51}H_{63}N_2PRelated ligand; less bulky than (S)-Dtb-Spiropap
(R)-DTB-SpiroPAPC52H65N2PC_{52}H_{65}N_2PAnother chiral variant; used in similar asymmetric reactions
(R)-DTB-SpiroPAP-3-MeC52H67N2PC_{52}H_{67}N_2PContains a methyl group at the 3-position; modifies reactivity

The uniqueness of (S)-Dtb-Spiropap lies in its enhanced steric bulk and specific electronic properties that optimize its performance as a catalyst compared to its counterparts. Its design allows it to effectively stabilize transition states during asymmetric transformations, making it a valuable tool in synthetic organic chemistry .

XLogP3

14.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

734.47288702 g/mol

Monoisotopic Mass

734.47288702 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-15-2024

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